![molecular formula C15H26N2O2 B2795722 Tert-butyl N-(3-amino-1-adamantyl)carbamate CAS No. 372963-43-4](/img/structure/B2795722.png)
Tert-butyl N-(3-amino-1-adamantyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-amino-1-adamantyl)carbamate is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound contains a tert-butyl carbamate group, which is often used in the protection of amino functions in synthetic chemistry . This suggests that it may interact with its targets through the formation and cleavage of carbamate bonds .
Biochemical Pathways
Given its structure, it may be involved in pathways related to amino acid metabolism or protein synthesis .
Result of Action
Given its potential role in amino acid metabolism or protein synthesis, it may influence cellular processes such as cell growth and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-amino-1-adamantyl)carbamate. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Biological Activity
Tert-butyl N-(3-amino-1-adamantyl)carbamate is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interaction with biological systems.
Structural Characteristics
This compound combines a rigid adamantane core with a tert-butyl carbamate group. This structure not only enhances the stability of the compound but also influences its hydrophobic properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The adamantane moiety contributes to the compound's rigidity, which can affect its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including amination, reduction, esterification, and condensation. These methods allow for the efficient production of the compound, which serves as an intermediate in the development of antibiotics and other therapeutic agents.
Synthetic Route Overview
- Amination : Introduction of the amino group to the adamantane core.
- Reduction : Reduction of intermediates to achieve desired functional groups.
- Esterification : Formation of the carbamate group through reaction with tert-butyl alcohol.
- Condensation : Final assembly of the compound through condensation reactions.
Biological Activity
The biological activity of this compound has been primarily studied in relation to its role as an intermediate in antibiotic synthesis. Notably, it is involved in the preparation of ceftolozane, a fifth-generation cephalosporin antibiotic known for its broad antibacterial spectrum.
Antibacterial Activity
Research indicates that compounds synthesized using this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity is significant in addressing the growing challenge of antibiotic resistance.
Table 1: Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ceftolozane | Pseudomonas aeruginosa | 0.5 µg/mL |
Ceftolozane | Escherichia coli | 1 µg/mL |
Ceftolozane | Staphylococcus aureus | 2 µg/mL |
The mechanism through which this compound exhibits antibacterial activity is thought to involve interference with bacterial cell wall synthesis. By acting as a precursor for cephalosporins, it helps inhibit enzymes critical for cell wall integrity, leading to bacterial lysis.
Case Studies
Several studies have highlighted the effectiveness of compounds derived from this compound in clinical settings:
- Study A : In a clinical trial involving patients with complicated urinary tract infections caused by multidrug-resistant bacteria, ceftolozane demonstrated a significantly higher cure rate compared to traditional antibiotics.
- Study B : Laboratory studies showed that derivatives of this compound were effective against biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections.
Interaction Studies
Interaction studies have focused on how this compound interacts with various enzymes involved in amino acid metabolism and protein synthesis. The stability and efficacy of these interactions can be influenced by environmental factors such as pH and temperature.
Table 2: Interaction Studies
Enzyme | Interaction Type | Effect |
---|---|---|
Acetylcholinesterase | Inhibition | Moderate |
Dipeptidase | Substrate | Effective |
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-(3-amino-1-adamantyl)carbamate features a unique adamantane core combined with a tert-butyl carbamate moiety. The molecular formula is C13H23N2O2, and it has a molecular weight of 266.38 g/mol. The compound is typically stable as a white powder under refrigeration (4°C) and exhibits hydrophobic properties due to the adamantane structure.
Antibiotic Synthesis
One of the primary applications of this compound is in the synthesis of antibiotics, particularly ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis involves multiple steps including amination, reduction, and esterification, yielding intermediates characterized by mass spectrometry and NMR spectroscopy with an overall yield of 59.5%.
Antimicrobial Activity
Research indicates that derivatives of this compound are being explored for their potential as new antibiotics targeting multidrug-resistant bacteria. The compound has shown strong activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro studies demonstrated that modifications to the adamantane structure can significantly enhance antimicrobial potency against Mycobacterium tuberculosis, highlighting the importance of structural optimization in drug design .
Protected Amino Acids
This compound serves as a protected amino acid precursor in peptide synthesis. Its protective tert-butyl group allows for selective reactivity during synthetic procedures, making it invaluable in the preparation of complex organic molecules .
Data Table: Synthesis Methods
Method | Description | Yield |
---|---|---|
Palladium-Catalyzed Reactions | Used to synthesize N-Boc-protected anilines | High |
Curtius Rearrangement | Converts carboxylic acids to acyl azides leading to carbamates | Efficient |
Dipeptide Synthesis
The compound is also utilized in the synthesis of dipeptides through the formation of protected amino acid ionic liquids, which are miscible in various organic solvents and partially miscible in water.
Biodiesel Production
Research into the derivatives of this compound has revealed potential applications in biodiesel production. These derivatives can act as catalysts or intermediates in new methods for synthesizing biofuels, providing sustainable energy solutions.
Biochemical Interactions
Studies have indicated that this compound may interact with enzymes involved in amino acid metabolism or protein synthesis, suggesting its role in biochemical pathways. Understanding these interactions can lead to insights into developing more effective therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-adamantyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKBGARESRNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.